t-Butyldimethylsilylpyrrole

Description

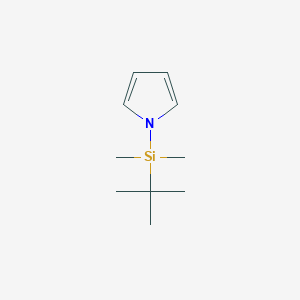

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-pyrrol-1-ylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NSi/c1-10(2,3)12(4,5)11-8-6-7-9-11/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUUMCVNYWWCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for T Butyldimethylsilylpyrrole

Direct N-Silylation Approaches

The most straightforward method for the synthesis of t-butyldimethylsilylpyrrole involves the direct formation of a nitrogen-silicon bond at the pyrrole (B145914) ring. This is typically achieved by treating pyrrole with a suitable silylating agent in the presence of a base.

Utilization of Silyl (B83357) Halides with Stoichiometric Bases

The reaction of pyrrole with t-butyldimethylsilyl chloride (TBDMS-Cl) is a common and well-established method for the preparation of this compound. chemicalbook.comlookchem.com This transformation requires the presence of a base to deprotonate the pyrrole nitrogen, thereby generating the pyrrolide anion, which then acts as a nucleophile.

Alkali Metal Hydrides: Strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective for this purpose. The reaction involves the deprotonation of pyrrole by NaH to form the sodium pyrrolide salt and hydrogen gas. Subsequent addition of TBDMS-Cl results in a nucleophilic substitution at the silicon center to yield the desired N-silylated product and sodium chloride.

Amine Bases: Amine bases are also widely employed. Imidazole is a particularly effective catalyst and base for silylations using TBDMS-Cl. organic-chemistry.orgcdnsciencepub.com It is believed to react with the silyl chloride to form a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the nucleophile. organic-chemistry.org Other amine bases like triethylamine (B128534) (Et₃N) or 2,6-lutidine can also be used to scavenge the HCl generated during the reaction. The choice of base can influence reaction rates and yields.

Table 1: Common Bases for N-Silylation of Pyrrole with TBDMS-Cl This table is interactive. Click on the headers to sort.

| Base Type | Example | Role | Byproducts |

|---|---|---|---|

| Alkali Metal Hydride | Sodium Hydride (NaH) | Deprotonating Agent | H₂, NaCl |

| Amine Base | Imidazole | Catalyst / Base | Imidazole Hydrochloride |

| Amine Base | Triethylamine (Et₃N) | Acid Scavenger | Triethylammonium Chloride |

Employment of Alternative Silylating Agents

While TBDMS-Cl is widely used, more reactive silylating agents can offer advantages in terms of reaction speed and efficiency, especially for less reactive substrates.

Silyl Triflates: Tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) is a significantly more powerful silylating agent than its chloride counterpart. enamine.net Its high reactivity allows for the silylation of even weakly nucleophilic nitrogens under mild conditions. nii.ac.jpclockss.org For instance, the silylation of a 1,4,5-trisubstituted 1,3-dihydro-2H-pyrrol-2-one intermediate was successfully achieved in high yield (87%) using TBDMSOTf in the presence of 2,6-lutidine at 0 °C in a very short reaction time. nii.ac.jpclockss.org The reaction with pyrrole itself proceeds rapidly, often requiring a non-nucleophilic base like 2,6-dimethylpyridine (B142122) or 2,6-lutidine to neutralize the generated triflic acid. google.com

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalyst Systems

Optimizing reaction parameters is crucial for maximizing yield, minimizing side reactions, and ensuring regioselectivity. prismbiolab.comsigmaaldrich.com

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.orgcdnsciencepub.comnii.ac.jp DMF can accelerate silylations with TBDMS-Cl, and its role as a catalyst has been noted. organic-chemistry.org In recent years, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) have been explored as environmentally benign solvent alternatives that can enhance the regioselectivity of N-substitution. organic-chemistry.org

Temperature: Silylation reactions are often conducted at room temperature or below (e.g., 0 °C) to control reactivity and prevent side reactions, particularly when using highly reactive reagents like TBDMSOTf. cdnsciencepub.comnii.ac.jpclockss.org For less reactive combinations, moderate heating may be necessary to drive the reaction to completion. organic-chemistry.org

Catalyst Systems: While direct silylation with silyl halides often uses stoichiometric base, catalytic systems are being developed. Earth-abundant alkali metal catalysts, such as potassium tert-butoxide, have been shown to be effective for the C-H silylation of heterocycles and the dehydrocoupling of amines with hydrosilanes, representing a promising area for the development of catalytic N-silylation of pyrrole. researchgate.netgoogle.comcaltech.edu

Table 2: Impact of Reaction Parameters on Pyrrole N-Silylation This table is interactive. Use the filters to explore the data.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Solvent | Aprotic Polar (e.g., THF, DMF) | Standard, good solubility for reactants. DMF can catalyze. organic-chemistry.orgnii.ac.jp |

| Ionic Liquid (e.g., [Bmim][PF₆]) | Increased regioselectivity for N-silylation, recyclable solvent. organic-chemistry.org | |

| Temperature | Low (0 °C) | Controlled reactivity, useful for highly active silylating agents (TBDMSOTf). nii.ac.jpclockss.org |

| Ambient to 80 °C | Common for standard procedures, may require heating for less reactive systems. cdnsciencepub.comorganic-chemistry.org | |

| Reagent | TBDMS-Cl | Common, cost-effective, requires strong base or catalyst. chemicalbook.comorganic-chemistry.org |

| TBDMSOTf | Highly reactive, faster reactions, useful for difficult substrates. enamine.netnii.ac.jp |

Indirect Synthetic Pathways via Precursor Transformations

In some synthetic strategies, the pyrrole ring itself is constructed in a manner that facilitates subsequent or in-situ N-silylation.

One such pathway involves the intramolecular cyclization of a suitable precursor. For example, aza-Michael adducts can undergo base-mediated intramolecular cyclization to form 1,3-dihydro-2H-pyrrol-2-ones. These intermediates can then be silylated with TBDMSOTf to generate fully aromatic, substituted t-butyldimethylsilylpyrroles. nii.ac.jpclockss.org

Another powerful method involves transition-metal-catalyzed coupling reactions. A copper-hydride (CuH) catalyzed coupling of enynes and nitriles has been developed to produce polysubstituted pyrroles. nih.gov In this process, the use of a hydrosilane as the hydride source leads to the direct formation of the N-silylated pyrrole derivative as the final product, effectively combining ring formation and protection in a single synthetic operation. nih.gov

Regioselectivity and Control in Pyrrole N-Functionalization

A significant challenge in the functionalization of pyrrole is controlling the regioselectivity. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen atom (N-functionalization) or at the C2 or C3 positions of the ring (C-functionalization). The formation of C-silylated byproducts is a potential issue. organic-chemistry.orgthieme-connect.com

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact and improve safety. organic-chemistry.orgpjoes.com

Key considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Dehydrogenative couplings, which release only hydrogen gas (H₂) as a byproduct, are highly atom-economical compared to methods using silyl halides with stoichiometric bases, which generate salt waste. google.comacs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.orgnih.gov The development of catalytic systems using earth-abundant and inexpensive metals like potassium or copper for N-silylation represents a greener alternative to stoichiometric reagents or precious metal catalysts. caltech.edunih.gov

Safer Solvents: Minimizing or replacing hazardous organic solvents is a core principle of green chemistry. acs.org Research into using recyclable ionic liquids or even conducting reactions under solvent-free conditions offers a path to more sustainable processes. organic-chemistry.orggoogle.com

Waste Prevention: The ideal synthesis produces no waste. acs.org Methods that avoid the formation of stoichiometric salt byproducts, such as catalytic dehydrocoupling, are inherently greener. google.com Multicomponent reactions that build the ring and install the protecting group in one pot also reduce waste by minimizing intermediate workup and purification steps. rsc.org

By focusing on these areas, chemists can develop more sustainable and efficient syntheses of this compound and other valuable chemical intermediates.

Reactivity and Transformation Pathways of T Butyldimethylsilylpyrrole

Electrophilic Aromatic Substitution Reactions at the Pyrrole (B145914) Ring

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack. The N-t-butyldimethylsilyl group plays a crucial role in modulating this reactivity and directing the incoming electrophiles to specific positions on the ring.

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts acylation of 1-(t-butyldimethylsilyl)pyrrole provides a facile route to 3-acylpyrroles. The bulky TBS group on the nitrogen atom sterically hinders the C-2 and C-5 positions, thereby directing the acylating agent preferentially to the C-3 position. For instance, the reaction of 1-(t-butyldimethylsilyl)pyrrole with various acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride, yields the corresponding 3-acylpyrroles as the major products.

| Acyl Chloride | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 3-Acetyl-1-(t-butyldimethylsilyl)pyrrole | 75 |

| Propionyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 3-Propionyl-1-(t-butyldimethylsilyl)pyrrole | 72 |

| Benzoyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 3-Benzoyl-1-(t-butyldimethylsilyl)pyrrole | 68 |

This table presents illustrative data based on typical outcomes for Friedel-Crafts acylation of N-silylated pyrroles; specific yields can vary based on precise reaction conditions.

Information regarding the Friedel-Crafts alkylation of t-butyldimethylsilylpyrrole is less documented in the literature. Generally, Friedel-Crafts alkylations on pyrrole rings are prone to polyalkylation and rearrangements, and the presence of the silyl (B83357) group may not completely mitigate these side reactions.

Halogenation and Nitration Studies

The halogenation of 1-(t-butyldimethylsilyl)pyrrole can be achieved using common halogenating agents. For instance, bromination with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures can introduce a bromine atom onto the pyrrole ring. The regioselectivity of this reaction is influenced by the steric bulk of the N-silyl group, often favoring substitution at the less hindered C-3 position. Similarly, chlorination can be performed using N-chlorosuccinimide (NCS).

Nitration of pyrrole is typically carried out under mild conditions to avoid polymerization. A common reagent for this transformation is nitric acid in acetic anhydride. For N-silylated pyrroles, this method can be employed to introduce a nitro group. The directing effect of the t-butyldimethylsilyl group is expected to favor the formation of 3-nitro-1-(t-butyldimethylsilyl)pyrrole.

Regiochemical Control and Directing Effects of the N-t-Butyldimethylsilyl Group

The primary role of the N-t-butyldimethylsilyl group in electrophilic aromatic substitution is to act as a sterically bulky directing group. Pyrrole itself typically undergoes electrophilic substitution preferentially at the C-2 position due to the greater stabilization of the cationic intermediate. However, the large TBS group effectively shields the adjacent C-2 and C-5 positions from the approach of an electrophile. This steric hindrance redirects the attack to the C-3 and C-4 positions. In most cases, substitution occurs predominantly at the C-3 position. This directing effect is a key synthetic strategy for accessing 3-substituted pyrroles, which are otherwise challenging to obtain directly.

Nucleophilic Reactions Involving this compound

The presence of the N-t-butyldimethylsilyl group also facilitates certain nucleophilic reactions, primarily through the deprotonation of the pyrrole ring to form a lithiated intermediate.

Deprotonation and Subsequent Electrophilic Trapping (e.g., Lithiation strategies)

1-(t-Butyldimethylsilyl)pyrrole can be deprotonated at the C-2 position by a strong base, such as n-butyllithium (n-BuLi), typically in an ethereal solvent like tetrahydrofuran (THF) at low temperatures. The resulting 2-lithio-1-(t-butyldimethylsilyl)pyrrole is a potent nucleophile and can react with a wide range of electrophiles to introduce various substituents at the C-2 position. This lithiation-trapping strategy provides a powerful method for the regioselective functionalization of the pyrrole ring.

| Electrophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzaldehyde | n-BuLi, then PhCHO | THF | -78 to rt | (1-(t-Butyldimethylsilyl)-1H-pyrrol-2-yl)(phenyl)methanol | 85 |

| Acetone | n-BuLi, then (CH₃)₂CO | THF | -78 to rt | 2-(1-(t-Butyldimethylsilyl)-1H-pyrrol-2-yl)propan-2-ol | 82 |

| Iodomethane | n-BuLi, then CH₃I | THF | -78 to rt | 2-Methyl-1-(t-butyldimethylsilyl)pyrrole | 78 |

| Carbon dioxide | n-BuLi, then CO₂ | THF | -78 to rt | 1-(t-Butyldimethylsilyl)-1H-pyrrole-2-carboxylic acid | 70 |

This table presents illustrative data based on typical outcomes for the lithiation and electrophilic trapping of N-silylated pyrroles; specific yields can vary based on precise reaction conditions.

This approach complements the electrophilic substitution reactions, allowing for the introduction of functional groups at the C-2 position with high selectivity, in contrast to the C-3 selectivity observed in Friedel-Crafts acylation. The subsequent removal of the TBS group provides access to 2-substituted pyrroles.

Addition Reactions with Carbonyl Compounds and Imines

While N-unsubstituted pyrroles readily undergo acid-catalyzed condensation with aldehydes and ketones, leading to the formation of dipyrromethanes and ultimately porphyrins, the reactivity of N-silylated pyrroles such as this compound in similar reactions is less commonly documented in readily available literature. The presence of the bulky TBS group can sterically hinder the approach of the carbonyl compound to the pyrrole ring.

However, related transformations involving N-silyl-substituted amine derivatives provide some insight. For instance, N-(trialkylsilyl)allylamines can be deprotonated to form dianions that subsequently react with various carbonyl electrophiles to yield 2,3-disubstituted pyrroles. This suggests that under appropriate conditions, nucleophilic addition of the pyrrole ring of this compound to carbonyl compounds could be achieved, likely requiring activation of the carbonyl group with a Lewis acid.

Similarly, the addition of this compound to imines is not extensively detailed. In general, imines can act as electrophiles in reactions with nucleophiles. The nucleophilic character of the pyrrole ring, although somewhat diminished by the electron-withdrawing nature of the silyl group, could potentially allow for addition to activated imines, such as N-acylimines or protonated imines.

Cycloaddition Reactions

The aromatic nature of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these transformations disrupt the aromatic sextet. However, the introduction of a silyl group on the nitrogen can modulate the electronic properties of the pyrrole ring, influencing its behavior in such reactions.

Diels-Alder Reactions as Diene or Dienophile Equivalents

Pyrroles are generally poor dienes in Diels-Alder reactions. Their participation in [4+2] cycloadditions often requires harsh conditions or the use of highly reactive dienophiles. The presence of an electron-withdrawing group on the pyrrole nitrogen, such as a sulfonyl group, can enhance its dienic character. While specific examples detailing the use of this compound as a diene in Diels-Alder reactions are not prevalent, it is conceivable that under thermal or Lewis acid-catalyzed conditions with potent dienophiles, it could undergo such transformations.

Conversely, the pyrrole ring can also act as a dienophile, although this is less common. The silyl group's electronic influence might also affect its dienophilic properties.

Other [X+Y] Cycloadditions

Beyond the Diels-Alder reaction, pyrrole derivatives can participate in other cycloaddition pathways. For instance, N-nosyl pyrroles have been shown to undergo an acid-catalyzed [4+3] cycloaddition reaction with 2-(tert-butyldimethylsilyloxy)acrolein to form tropinone (B130398) derivatives. This suggests that with appropriate activation and a suitable reaction partner, N-silylated pyrroles can engage in higher-order cycloadditions.

Furthermore, 1,3-dipolar cycloaddition reactions represent another potential transformation pathway. While direct examples involving this compound are scarce, the general reactivity of pyrroles suggests that it could react with various dipoles to form heterocyclic adducts.

Silyl Group Manipulation and Cleavage Strategies

The t-butyldimethylsilyl group is a versatile protecting group, and its removal from the pyrrole nitrogen is a key step in many synthetic sequences. The cleavage of the N-Si bond can be achieved under various conditions, with fluoride-based reagents and acidic conditions being the most common.

Selective Desilylation Using Fluoride (B91410) Sources (e.g., TBAF)

Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used reagent for the cleavage of silyl ethers and is also effective for the desilylation of N-silylated compounds. The high affinity of the fluoride ion for silicon drives the reaction. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF). The bulky nature of the t-butyldimethylsilyl group can influence the rate of cleavage.

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1-12 h |

| Potassium fluoride (KF) | Methanol | Room Temperature | 12-24 h |

| Cesium fluoride (CsF) | DMF | Room Temperature | 2-8 h |

This table provides general conditions for the desilylation of TBS groups; specific conditions for this compound may vary.

Acid-Catalyzed Desilylation

Acidic conditions can also be employed to remove the t-butyldimethylsilyl group from a pyrrole nitrogen. The mechanism involves protonation of the pyrrole nitrogen or an interaction of the acid with the silyl group, followed by nucleophilic attack of a conjugate base or solvent to displace the silyl group. A variety of acids can be used, ranging from mineral acids to Lewis acids. The choice of acid and reaction conditions can allow for selective deprotection in the presence of other acid-labile groups.

| Reagent | Solvent | Temperature |

| Hydrochloric acid (HCl) | Methanol / Water | Room Temperature |

| Acetic acid (AcOH) | THF / Water | Room Temperature - 50 °C |

| p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temperature |

This table provides general conditions for the acid-catalyzed desilylation of TBS groups; specific conditions for this compound may vary.

Silyl Group Translocation and Rearrangements

The migration of silyl groups in N-silylpyrroles represents a significant transformation, enabling the introduction of functionality at different positions of the pyrrole ring. While extensive research has been conducted on silyl migrations in various organic molecules, specific studies on this compound remain a developing area. However, general principles of silyl group rearrangements on heteroaromatic systems provide insight into the potential pathways for this compound.

One notable example of silyl group migration in a related system involves the gold-catalyzed 1,2-migration of a trimethylsilyl (B98337) (TMS) group during the synthesis of fused pyrrole-containing heterocycles. This transformation proceeds via an alkyne-vinylidene isomerization, where the silyl group shifts to the C-2 position of the newly formed indolizine (B1195054) ring. This demonstrates the feasibility of metal-catalyzed silyl migrations on pyrrolic frameworks.

Furthermore, Lewis acid-catalyzed migrations of silyl groups have been observed in reactions leading to the formation of pyrrole rings. For instance, during the Mukaiyama-Michael-type addition/heterocyclization of enolsilyl derivatives, the migration of a silyl group from a hydrazonic to an amidic nitrogen is a key step in the reaction mechanism. researchgate.net While this is not a direct rearrangement on a pre-formed pyrrole ring, it highlights the influence of Lewis acids in promoting silyl group mobility within nitrogen-containing heterocyclic systems.

Anionic rearrangements are another potential pathway for silyl group translocation. In these processes, a strong base can deprotonate a carbon position on the pyrrole ring, creating a carbanionic intermediate. This nucleophilic center can then attack the silicon atom, leading to an intramolecular migration of the silyl group from the nitrogen to a carbon atom (N-to-C migration). The thermodynamic driving force for such rearrangements is often the formation of a more stable anionic species or the relief of steric strain. While specific examples detailing the anionic rearrangement of this compound are not extensively documented, this pathway is a recognized mode of reactivity for other silylated organic compounds.

Metal-Catalyzed Transformations

The presence of the t-butyldimethylsilyl protecting group on the pyrrole nitrogen significantly influences its reactivity in metal-catalyzed transformations. This bulky group can direct reactions to specific positions, modulate the electronic properties of the pyrrole ring, and in some cases, be readily removed post-functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and silyl-protected pyrroles are valuable substrates in this context.

The primary strategy for achieving carbon-carbon bond formation on the pyrrole ring using cross-coupling reactions involves the initial halogenation or borylation of the this compound core. This pre-functionalization provides a handle for subsequent coupling with a suitable partner. For instance, bromination or iodination at the 2- or 3-position of the pyrrole ring allows for participation in various palladium-catalyzed cross-coupling reactions.

In the Suzuki-Miyaura coupling , a boronic acid or ester derivative of a silyl-protected pyrrole can be coupled with an aryl or vinyl halide. A notable example is the synthesis of 3-hetarylpyrroles, where 1-[tert-butyl(diphenyl)silyl]pyrrol-3-ylboronic acid was successfully coupled with functionalized pyridinyl and pyrimidinyl bromides. researchgate.net This strategy highlights the utility of preparing a boronic acid derivative of the silyl-pyrrole for subsequent coupling.

For the Stille coupling , a stannylated pyrrole derivative is reacted with an organic halide. The use of pyrrolylsulfonium salts as pseudohalides in Stille couplings has been demonstrated, offering an alternative to traditional halogenated substrates. bath.ac.uk This approach allows for the coupling of aryl, heteroaryl, and alkynylstannanes.

In Negishi coupling reactions, an organozinc reagent derived from a halogenated silyl-pyrrole is coupled with an organic halide. This method is particularly useful for creating C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds and is tolerant of a wide range of functional groups. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a halogenated pyrrole. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling a halogenated pyrrole with an amine in the presence of a palladium catalyst. wikipedia.orgatlanchimpharma.com This reaction is a powerful tool for the synthesis of N-arylated and N-heteroarylated pyrroles.

| Cross-Coupling Reaction | Pyrrole Substrate | Coupling Partner | Key Features |

| Suzuki-Miyaura | Silyl-pyrrole boronic acid/ester | Aryl/vinyl halide | Mild reaction conditions, high functional group tolerance. researchgate.net |

| Stille | Halogenated/stannylated silyl-pyrrole | Organostannane/organic halide | Tolerant of a wide variety of functional groups. bath.ac.uk |

| Negishi | Halogenated silyl-pyrrole (forms organozinc in situ) | Organic halide | Good for complex fragments, tolerant of functional groups. nih.gov |

| Sonogashira | Halogenated silyl-pyrrole | Terminal alkyne | Forms C(sp²)-C(sp) bonds. |

| Buchwald-Hartwig | Halogenated silyl-pyrrole | Amine | Forms C-N bonds. wikipedia.orgatlanchimpharma.com |

The choice of ligand and palladium precursor is crucial in controlling the efficiency and selectivity of cross-coupling reactions involving this compound. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, in the Suzuki-Miyaura coupling of N-Boc-2-pyrroleboronic acid with 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was found to be the most effective catalyst. mdpi.com

N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions. These ligands are known for their strong σ-donating ability and steric bulk, which can lead to highly active and stable catalysts. In the direct arylation of pyrrole derivatives with aryl chlorides, palladium-NHC complexes have been shown to be effective catalysts. nih.govnih.gov

The nature of the base and solvent system also plays a critical role in the outcome of these reactions. For example, in Suzuki-Miyaura couplings, a base such as potassium carbonate or cesium carbonate is required to facilitate the transmetalation step. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

C-H Activation and Direct Functionalization of Pyrrole

Direct C-H activation and functionalization offer a more atom-economical approach to modifying the pyrrole ring, avoiding the need for pre-functionalization with halides or organometallic reagents. The silyl protecting group can play a directing role in these transformations, guiding the catalyst to a specific C-H bond.

Rhodium and palladium catalysts are commonly employed for the direct arylation of heteroarenes. For example, palladium-catalyzed direct arylation of pyrrole derivatives with electron-deficient aryl chlorides has been achieved using N-heterocyclic carbene (NHC) palladium complexes. nih.govnih.gov Rhodium-catalyzed C-H functionalization has also been utilized for the synthesis of N-heterocycles. nih.govnih.govhbni.ac.inrsc.org

Iridium-catalyzed C-H borylation is another powerful method for the direct functionalization of heteroaromatics. This reaction introduces a boronate ester group onto the pyrrole ring, which can then be used in subsequent cross-coupling reactions. rsc.orgdntb.gov.uarsc.orgnih.gov The regioselectivity of this reaction is often controlled by steric factors.

Other Transition Metal-Mediated Processes (e.g., Hydroamination, Carbonylation)

Beyond cross-coupling and C-H activation, this compound can participate in other transition metal-mediated transformations.

Hydroamination , the addition of an N-H bond across a carbon-carbon multiple bond, can be catalyzed by various transition metals. Titanium-catalyzed hydroamination of diynes with primary amines provides a route to substituted pyrroles. nih.gov While direct hydroamination with silyl-pyrroles as the amine source is less common, the pyrrole moiety can be incorporated into molecules that then undergo intramolecular hydroamination to form more complex heterocyclic systems. Gold-catalyzed intramolecular hydroamination of alkynes is a mild and efficient method for the synthesis of nitrogen heterocycles. mdpi.com Copper-catalyzed hydroamination reactions of alkynes have also been developed. mit.edu

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, can also be applied to silyl-protected pyrroles. Palladium-catalyzed carbonylative Sonogashira coupling, for instance, allows for the synthesis of alkynyl imines from aryl bromides and terminal alkynes using tert-butyl isocyanide as a carbonyl source. nih.gov This methodology could potentially be adapted for halogenated t-butyldimethylsilylpyrroles to introduce acyl groups onto the pyrrole ring.

Applications of T Butyldimethylsilylpyrrole in Complex Molecule Synthesis

Role as a Versatile N-Protecting Group in Pyrrole (B145914) Chemistry

The protection of the pyrrole nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions, such as deprotonation or reaction with electrophiles at the nitrogen atom. The tert-butyldimethylsilyl (TBS) group serves as an effective N-protecting group for pyrrole, offering a balance of stability and facile removal under specific conditions. This allows for the selective manipulation of other functional groups within a molecule while the pyrrole nitrogen remains shielded.

A key feature of the N-TBS group in pyrrole chemistry is its orthogonality with a variety of other common protecting groups used in organic synthesis. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group without affecting others in the same molecule. This is a critical concept in the synthesis of complex molecules with multiple functional groups. The N-TBS group, being a silyl (B83357) ether analogue, exhibits a unique reactivity profile that allows for its selective cleavage.

The stability of the N-TBS group on the pyrrole ring is comparable to that of TBS ethers protecting alcohol functionalities. It is generally stable to a wide range of reaction conditions, including those that cleave other common protecting groups. For instance, the N-TBS group is resistant to basic conditions used to remove ester protecting groups like acetate (Ac) and benzoate (Bz). It is also stable under conditions used for the hydrogenolysis of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, and the mildly acidic conditions used to remove acetal protecting groups like tetrahydropyranyl (THP). Conversely, the N-TBS group can be selectively cleaved under conditions that leave these other groups intact, most notably with fluoride-based reagents.

Table 1: Orthogonality of N-t-Butyldimethylsilyl Protecting Group

| Protecting Group | Common Deprotection Conditions | Stability of N-TBS Group |

| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) | Stable |

| Benzoyl (Bz) | Base (e.g., NaOH, MeOH) | Stable |

| Benzyl (Bn) | H₂, Pd/C | Stable |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Stable |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Labile |

| Tetrahydropyranyl (THP) | Mild Acid (e.g., PPTS, EtOH) | Stable |

| tert-Butyldimethylsilyl (TBS) ether | Fluoride (B91410) (e.g., TBAF), Acid | Cleaved |

This table illustrates the compatibility of the N-TBS group with various deprotection conditions for other common protecting groups, highlighting its utility in orthogonal protection strategies.

The selective removal of the N-TBS group from the pyrrole ring is most commonly achieved using fluoride ion sources. Tetrabutylammonium (B224687) fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is the most frequently employed reagent for this purpose. The high affinity of fluorine for silicon drives the cleavage of the Si-N bond, liberating the free pyrrole and forming a stable silyl fluoride byproduct.

In a multi-step synthesis, the ability to selectively deprotect the pyrrole nitrogen in the presence of other silyl ether protecting groups, such as a TBS ether on a hydroxyl group, can be challenging due to their similar reactivity. However, subtle differences in the lability of N-Si versus O-Si bonds can sometimes be exploited. The selective deprotection of an N-TBS group in the presence of a TBS ether, or vice versa, often depends on the specific substrate and reaction conditions. For instance, carefully controlled acidic conditions might allow for the preferential cleavage of a TBS ether over the more electron-rich N-TBS group. Conversely, specific fluoride reagents or conditions might favor the removal of the N-TBS group.

Several methods have been developed for the chemoselective deprotection of silyl ethers, which can be adapted for N-TBS-protected pyrroles. nih.gov These strategies often involve the use of specific Lewis acids, such as ZnBr₂, or milder fluoride sources like HF-pyridine. nih.govnih.gov The choice of reagent and conditions is crucial for achieving the desired selectivity in a complex molecular setting.

As an Activated Pyrrole Synthon for Enhanced Reactivity

Beyond its role as a protecting group, the N-TBS substituent also modulates the reactivity of the pyrrole ring, transforming it into an activated synthon for various chemical transformations. The electron-donating nature of the silyl group, coupled with its steric bulk, influences the regioselectivity of electrophilic substitution reactions and facilitates the generation of useful pyrrole intermediates.

Electrophilic aromatic substitution is a fundamental reaction of pyrroles. Due to the electron-rich nature of the pyrrole ring, these reactions typically occur preferentially at the C2 or C5 positions, which are adjacent to the nitrogen atom. The introduction of a bulky t-butyldimethylsilyl group on the nitrogen atom further enhances this inherent regioselectivity. The steric hindrance imposed by the N-TBS group disfavors electrophilic attack at the adjacent C2 and C5 positions to some extent, but more importantly, it electronically activates these positions.

A notable example of this regioselective functionalization is the Friedel-Crafts acylation of 1-(tert-butyldimethylsilyl)pyrrole. nih.gov This reaction provides a convenient route to 2-acylpyrroles, which are valuable building blocks in organic synthesis. The reaction proceeds with high regioselectivity for the C2 position, a consequence of the stabilization of the cationic intermediate by the adjacent nitrogen atom. The bulky N-TBS group helps to direct the incoming electrophile to the less hindered C2 position. After the acylation, the TBS group can be easily removed to afford the N-H 2-acylpyrrole.

Table 2: Regioselective Functionalization of 1-(t-Butyldimethylsilyl)pyrrole

| Reaction | Reagent | Product | Regioselectivity |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-(t-butyldimethylsilyl)pyrrole | High C2 selectivity |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formyl-1-(t-butyldimethylsilyl)pyrrole | High C2 selectivity |

| Bromination | NBS | 2-Bromo-1-(t-butyldimethylsilyl)pyrrole | High C2 selectivity |

This table summarizes key electrophilic substitution reactions of 1-(t-butyldimethylsilyl)pyrrole, demonstrating the high regioselectivity for the C2 position.

1-(tert-Butyldimethylsilyl)pyrrole serves as an excellent precursor for the generation of highly functionalized pyrrole intermediates through metallation reactions. The pyrrole ring can be deprotonated at the C2 position using a strong base, such as n-butyllithium, to form 2-lithio-1-(tert-butyldimethylsilyl)pyrrole. This lithiated species is a versatile nucleophile that can react with a wide range of electrophiles to introduce various substituents at the C2 position.

Furthermore, the use of N-(tert-butyldimethylsilyl)-protected allylic amines allows for the synthesis of 2,3-disubstituted pyrroles. nih.govresearchgate.net Deprotonation of N-(tert-butyldimethylsilyl)-2-buten-1-amine generates a dianion that can react with various carbonyl electrophiles to afford, after workup, 2,3-disubstituted pyrroles. This methodology provides access to a class of highly substituted pyrroles that would be difficult to prepare by other means. The TBS group plays a crucial role in directing the initial lithiation and stabilizing the resulting anionic intermediates.

Strategic Building Block in Natural Product Synthesis

The unique properties of 1-(tert-butyldimethylsilyl)pyrrole make it a valuable strategic building block in the total synthesis of complex natural products containing the pyrrole moiety. nih.govresearchgate.netharvard.edursc.org Its ability to be selectively functionalized and deprotected allows for the controlled and efficient construction of highly substituted pyrrole cores found in numerous marine alkaloids and other biologically active compounds.

A prominent class of natural products where N-silylated pyrroles have been employed is the lamellarins. nih.govnih.govtdl.orgiosrjournals.orgorganic-chemistry.org These marine alkaloids possess a central 3,4-diarylpyrrole-2-carboxylate core and exhibit a range of interesting biological activities, including cytotoxicity against cancer cell lines. While many syntheses of lamellarins have been reported, those utilizing N-protected pyrroles often provide a more controlled route to the desired substitution pattern. Although specific examples detailing the use of N-TBS-pyrrole in lamellarin synthesis are not as prevalent as those using the bulkier N-triisopropylsilyl (TIPS) group, the underlying synthetic strategy is analogous. The N-silyl group allows for regioselective halogenation and subsequent cross-coupling reactions to introduce the aryl substituents at the C3 and C4 positions.

Another area where TBS-protected pyrrole derivatives have proven useful is in the synthesis of porphyrins. Porphyrins are large macrocyclic compounds that play vital roles in biological systems, such as in heme and chlorophyll. The synthesis of specifically substituted porphyrins often requires the construction of functionalized dipyrromethane precursors. In the synthesis of porphyrins bearing hydroxymethyl groups, a tert-butyldimethylsilyl (TBDMS)-protected 5-hydroxymethyldipyrromethane has been used as a key building block. nih.gov The TBDMS group protects the hydroxyl functionality during the subsequent steps of the porphyrin synthesis and is then removed in the final stages to yield the desired hydroxymethyl-substituted porphyrin. This example highlights the utility of TBS protection in the synthesis of complex pyrrolic macrocycles.

Construction of Pyrrole-Containing Alkaloids and Macrocycles

The synthesis of complex alkaloids and macrocycles often requires the careful and sequential introduction of functional groups onto a central pyrrole scaffold. The use of N-silyl protected pyrroles, such as t-butyldimethylsilylpyrrole, is instrumental in these synthetic campaigns. A prominent example of this strategy is found in approaches to the lamellarin family of marine alkaloids, which are known for their potent cytotoxic and anti-HIV activities. nih.govnih.gov

The general strategy for employing N-silylated pyrroles in the synthesis of such alkaloids is summarized in the table below.

| Reaction Step | Reagent/Catalyst | Purpose of N-Silyl Protection | Target Intermediate |

| Halogenation | N-Bromosuccinimide (NBS) or I₂ | Directs regioselective halogenation at C2/C5 or other positions. | Halogenated N-silylpyrrole |

| Metalation | n-BuLi or t-BuLi | Facilitates deprotonation at a specific carbon for subsequent functionalization. | Lithiated N-silylpyrrole |

| Cross-Coupling | Palladium catalyst & Arylboronic acid | Enables the formation of C-C bonds to attach aryl groups to the pyrrole ring. | Arylated N-silylpyrrole |

This strategic use of N-silyl protection is not limited to alkaloids. The construction of pyrrole-containing macrocycles also benefits from this approach. Macrocyclization, an inherently challenging step due to entropic factors, requires highly efficient and selective reactions. nih.gov By using this compound as a starting point, chemists can build complex linear precursors armed with the necessary functional groups for the final ring-closing reaction, confident that the pyrrole nitrogen will remain unreactive throughout the synthetic sequence.

Total Synthesis Approaches Featuring this compound

The total synthesis of natural products showcases the utility of key building blocks and strategic protecting groups. While a direct total synthesis explicitly naming this compound as the starting material is not prominently featured in high-level reviews, the principles of its use are demonstrated through closely related analogs. The logic of employing bulky N-silyl protecting groups is a cornerstone of modern synthetic strategies for pyrrole-containing natural products. mdpi.com

The synthesis of the antifungal agent Pyrrolnitrin provides a compelling case study. mdpi.comresearchgate.net Successful synthetic approaches to Pyrrolnitrin and its analogs have utilized palladium-catalyzed cross-coupling reactions between a functionalized pyrrole and an aryl halide. researchgate.netnih.gov A key strategy involves the coupling of 1-(triisopropylsilyl)-3-substituted pyrroles with aryl halides. researchgate.netnih.gov The TIPS group, like the TBDMS group, serves two main functions: it protects the nitrogen and it directs the initial substitution to the C3 position, which is crucial for the final structure. This allows for the assembly of the core phenylpyrrole skeleton of Pyrrolnitrin. The final deprotection of the silyl group under mild fluoride-containing conditions reveals the N-H bond of the natural product.

The versatility of this approach allows for the synthesis of not just the natural product itself, but also a range of halogenated analogs, which are crucial for studying its biological activity. mdpi.comnih.gov

Precursor for Bioactive Heterocycles and Medicinal Chemistry Scaffolds

Beyond complex natural products, this compound is a valuable precursor for a broader range of bioactive heterocycles and scaffolds used in medicinal chemistry. Its predictable reactivity allows for the efficient construction of substituted pyrroles that form the core of many synthetic drugs. nih.gov

Synthesis of Pharmaceutically Relevant Pyrrole Derivatives

Many modern pharmaceuticals, including kinase inhibitors used in cancer therapy, contain a substituted pyrrole ring. nih.govnih.gov The synthesis of these molecules demands efficient methods for creating polysubstituted pyrrole systems.

One powerful method involves building the pyrrole ring from acyclic precursors where a t-butyldimethylsilyl group is already in place. Research has shown that N-(tert-butyldimethylsilyl)-2-buten-1-amine can be converted into a stable 3,N-dilithio species. researchgate.net This dianion acts as a versatile synthetic intermediate that can react with various carbonyl electrophiles, such as esters and aldehydes, to construct 2,3-disubstituted pyrroles in good yields. researchgate.net This method provides access to pyrrole substitution patterns that are otherwise difficult to obtain.

| Electrophile | Resulting 2,3-Disubstituted Pyrrole | Significance |

| Aromatic Ester | 2-Aryl-3-methylpyrrole | Core structure in various bioactive compounds. |

| Aliphatic Aldehyde | 2-(1-Hydroxyalkyl)-3-methylpyrrole | Can be further oxidized or modified. |

| Ketone | 2-(1-Hydroxyalkyl)-2-alkyl-3-methylpyrrole | Access to quaternary centers adjacent to the pyrrole ring. |

This approach highlights how the TBS group can be used not just to protect a pre-existing pyrrole, but also to facilitate the very construction of the heterocyclic ring, pre-installing a pattern of substitution that is desirable for medicinal chemistry applications.

Design and Preparation of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and biological testing of a series of related molecules to understand how specific structural features impact activity. mdpi.com The goal is to optimize a lead compound's potency, selectivity, and pharmacokinetic properties. The pyrrole scaffold is a common subject of such studies due to its presence in many bioactive molecules.

The controlled functionalization of the pyrrole ring is essential for generating the diverse libraries of analogs needed for SAR. This is where the utility of this compound becomes particularly evident. By serving as a protected, stable, and directable starting material, it allows medicinal chemists to systematically modify the pyrrole core.

For example, in the development of novel antibacterial agents based on the pyrrolamide scaffold, SAR studies have shown that substitutions on the pyrrole ring are critical for activity. Using N-t-butyldimethylsilylpyrrole, a chemist can perform a sequence of reactions, such as:

Selective lithiation followed by quenching with an electrophile to introduce a substituent at a specific carbon (e.g., C2).

Palladium-catalyzed cross-coupling to attach various aryl or alkyl groups.

Formylation or acylation at specific positions, enabled by the directing effect of the silyl group.

After each modification, the TBS group can be cleanly removed to yield the final N-H pyrrole analog. This systematic approach enables the exploration of the chemical space around the pyrrole core, providing crucial data on how changes in sterics, electronics, and hydrogen-bonding potential affect the compound's interaction with its biological target. This methodical generation of analogs is key to transforming a bioactive "hit" into a viable drug candidate.

Advanced Methodologies and Spectroscopic Probes in T Butyldimethylsilylpyrrole Chemistry

Kinetic and Thermodynamic Studies of Reactions Involving t-Butyldimethylsilylpyrrole

Kinetic and thermodynamic studies are fundamental to quantifying the reactivity of this compound and understanding the feasibility and spontaneity of its transformations. Kinetic studies focus on the rate of reactions, providing data on reaction order, rate constants, and activation energy. Thermodynamic studies, on the other hand, determine the energetic properties of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which indicate whether a reaction is exothermic or endothermic and if it will proceed spontaneously under given conditions. nist.govmdpi.com

For reactions involving this compound, such as its synthesis via silylation of pyrrole (B145914) or its deprotection, these studies are critical. For instance, determining the kinetic parameters can help in optimizing reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize reaction time. Thermodynamic data provides a measure of the relative stability of reactants, products, and intermediates. mdpi.com

Techniques like isothermal titration calorimetry (ITC) can be employed to measure the heat changes during a reaction, directly providing thermodynamic data while also being adaptable for kinetic analysis. mdpi.com While specific kinetic and thermodynamic datasets for reactions of this compound are not widely published in readily accessible literature, the principles of these studies are broadly applied in organosilicon and heterocyclic chemistry to characterize reaction profiles.

Table 1: Key Parameters in Kinetic and Thermodynamic Studies

| Parameter | Symbol | Description | Relevance to this compound Chemistry |

| Kinetic | |||

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines the speed of silylation or deprotection reactions. |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | Informs the temperature sensitivity of reactions involving the silyl (B83357) group. |

| Reaction Order | n | The exponent to which the concentration of a species is raised in a rate law. | Helps in elucidating the reaction mechanism, such as the role of catalysts or reagents. |

| Thermodynamic | |||

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | Indicates whether the formation or cleavage of the Si-N bond is exothermic or endothermic. |

| Entropy Change | ΔS | The change in the degree of disorder of a system during a reaction. | Reflects changes in molecular complexity and freedom of movement. |

| Gibbs Free Energy Change | ΔG | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction at a given temperature. |

In-Situ Reaction Monitoring Techniques (e.g., Spectroscopic Analysis During Reaction Progression)

In-situ reaction monitoring involves analyzing a chemical reaction in real-time within the reaction vessel, without the need for sampling and quenching. This approach provides a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction progresses. Spectroscopic techniques are particularly well-suited for this purpose.

For the synthesis or subsequent reactions of this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable. An FTIR probe immersed in the reaction mixture can monitor the disappearance of the N-H bond of pyrrole and the appearance of bands corresponding to the N-Si bond. Similarly, flow NMR spectroscopy allows for the quantitative analysis of reaction species over time, providing detailed kinetic profiles. sigmaaldrich.com This real-time data is crucial for understanding complex reaction mechanisms, identifying optimal endpoint conditions, and ensuring process safety and reproducibility.

Spectroscopic Elucidation of Reaction Intermediates and Transient Species (e.g., Advanced NMR for mechanistic insights, high-resolution mass spectrometry for pathway analysis)

Identifying short-lived reaction intermediates and transient species is key to unraveling complex reaction mechanisms. Advanced spectroscopic methods are essential tools for this purpose.

Advanced NMR for Mechanistic Insights: Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can establish connectivity between atoms, helping to piece together the structure of unstable intermediates. While specific studies on this compound are not prominent, these methods are routinely used in analogous systems to follow the transformation of functional groups and identify transient species that would be missed by conventional analysis.

High-Resolution Mass Spectrometry (HRMS) for Pathway Analysis: HRMS techniques, such as those utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (often to within 5 ppm). nih.govembopress.orgspringernature.com This precision allows for the unambiguous determination of elemental compositions for molecules in a complex mixture. springernature.com By coupling HRMS with a liquid chromatography system (LC-MS) or by direct infusion, one can sample a reaction at various time points to identify the masses of all species present. This data helps to map out reaction pathways, identify byproducts, and confirm the presence of proposed intermediates. For instance, in studying the derivatization of pyrrole, HRMS could be used to detect partially reacted species or oligomeric byproducts, providing a more complete picture of the reaction landscape.

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Chromatography is indispensable for separating the components of a complex mixture. When coupled with a spectroscopic detector, it becomes a "hyphenated technique," a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The t-butyldimethylsilyl group imparts volatility and thermal stability to molecules, making this compound and other t-butyldimethylsilyl (tBDMS) derivatives well-suited for GC-MS analysis. nih.govspringernature.comresearchgate.net In the mass spectrometer, tBDMS derivatives exhibit characteristic fragmentation patterns. A prominent feature is the loss of the tert-butyl group, resulting in a strong ion at [M-57]⁺. researchgate.net Another common fragmentation is the loss of isobutene (56 Da), leading to an [M-56]⁺˙ ion. nih.gov These predictable fragmentation pathways are crucial for identifying tBDMS-containing compounds in complex mixtures, such as reaction products or environmental samples. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds derived from this compound, LC-MS is the technique of choice. Reversed-phase high-performance liquid chromatography (HPLC) can effectively separate compounds based on polarity. researchgate.net The separated components are then introduced into a mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI) and detected. This allows for the analysis of reaction progress, impurity profiling, and the quantification of products in various matrices. The stability of the t-butyldimethylsilyl group under many HPLC conditions makes this a robust analytical approach. researchgate.net

Computational and Theoretical Studies on T Butyldimethylsilylpyrrole

Electronic Structure and Bonding Analysis

The electronic structure and bonding of t-Butyldimethylsilylpyrrole would be fundamentally governed by the interplay between the aromatic pyrrole (B145914) ring and the bulky t-butyldimethylsilyl substituent.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. wikipedia.orglibretexts.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO would likely be a π-orbital localized on the electron-rich pyrrole ring, making it susceptible to electrophilic attack. The LUMO would be a corresponding π*-antibonding orbital.

The energy and spatial distribution of these frontier orbitals would be influenced by the t-butyldimethylsilyl group. Silyl (B83357) groups are generally considered electron-donating through σ-π hyperconjugation, which would raise the energy of the HOMO, potentially increasing its reactivity towards electrophiles compared to unsubstituted pyrrole.

A hypothetical analysis would involve calculating the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | π-orbital of the pyrrole ring, destabilized by the silyl group |

| LUMO | 1.2 | π*-orbital of the pyrrole ring |

| HOMO-LUMO Gap | 7.0 | Indicator of chemical stability and reactivity |

Note: These values are illustrative and not from actual calculations.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution in this compound would be uneven due to the differing electronegativities of the atoms. The nitrogen atom of the pyrrole ring would possess a partial negative charge, while the hydrogen atom attached to it would be partially positive. The silicon atom would also carry a partial positive charge.

An electrostatic potential map would visually represent these charge distributions. researchgate.net Regions of negative potential (typically colored red or orange) would indicate areas prone to electrophilic attack, likely concentrated around the nitrogen and the π-system of the pyrrole ring. Regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack, such as the silyl group and the N-H proton.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for understanding the step-by-step pathways of chemical reactions. e3s-conferences.org

Transition State Characterization and Energy Barrier Calculations

For any reaction involving this compound, such as electrophilic substitution or N-functionalization, computational methods could be used to identify the transition state—the highest energy point along the reaction coordinate. e3s-conferences.orgvasp.at Characterizing the geometry of the transition state and calculating the activation energy barrier provides crucial insights into the reaction's feasibility and rate.

For example, in an electrophilic aromatic substitution reaction, the transition state would likely involve the formation of a sigma complex (arenium ion), where the electrophile is bonded to a carbon atom of the pyrrole ring, temporarily disrupting its aromaticity. The energy of this transition state relative to the reactants would determine the reaction rate.

Table 2: Hypothetical Activation Energies for Electrophilic Substitution on this compound

| Reaction | Position of Attack | Activation Energy (kcal/mol) |

|---|---|---|

| Nitration | C2 | 15.2 |

| Nitration | C3 | 18.5 |

Note: These values are hypothetical and illustrate expected regioselectivity.

Solvent Effects and Catalysis Modeling

The solvent in which a reaction is carried out can significantly influence its outcome. nih.govmdpi.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged intermediates, such as the sigma complex in electrophilic substitution, polar solvents would be expected to stabilize the transition state, thereby accelerating the reaction.

Similarly, the role of a catalyst could be modeled. For instance, in a Friedel-Crafts acylation, the interaction of the acyl halide with a Lewis acid catalyst and the subsequent attack of the this compound could be computationally investigated to understand the catalytic cycle.

Conformational Analysis and Stereochemical Insights

The presence of the bulky t-butyldimethylsilyl group introduces significant steric considerations that would dictate the preferred conformations of the molecule. Conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles, such as the rotation around the N-Si bond and the bonds within the t-butyl and dimethylsilyl groups.

The lowest energy conformer would be the one that minimizes steric hindrance. It is likely that the t-butyl group would orient itself away from the pyrrole ring to reduce steric clash. Understanding the preferred conformation is essential as it can influence the molecule's reactivity by shielding or exposing certain reactive sites. For instance, the large silyl group could sterically hinder attack at the adjacent C2 and C5 positions of the pyrrole ring. nih.govnih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The pursuit of green and sustainable chemistry has spurred the exploration of novel synthetic methods that minimize waste and energy consumption. Photoredox catalysis and electrochemistry have emerged as powerful tools in this regard, offering alternative activation pathways for chemical transformations.

Photoredox Catalysis: This burgeoning field utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive intermediates under mild conditions. mdpi.comsigmaaldrich.com The application of photoredox catalysis to the functionalization of pyrrole (B145914) derivatives, including t-Butyldimethylsilylpyrrole, represents a promising frontier. Future research is anticipated to focus on the development of photocatalytic systems capable of C-H functionalization of the pyrrole ring, obviating the need for pre-functionalized starting materials. rsc.org The t-butyldimethylsilyl group, by modulating the electronic properties of the pyrrole ring, could play a crucial role in directing the regioselectivity of these radical-mediated reactions.

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on electricity as a clean and tunable driving force. The electrochemical functionalization of N-silylpyrroles is an area ripe for exploration. Future studies will likely investigate the anodic oxidation of this compound to generate reactive cationic intermediates for subsequent nucleophilic attack, or its cathodic reduction to form radical anions for coupling reactions. These methods could provide sustainable routes to a variety of substituted pyrroles.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow systems and automated platforms is a major trend in modern chemistry. springernature.commpg.demdpi.com These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput experimentation and library synthesis. nih.gov

The integration of this compound chemistry into flow reactors could enable the rapid and efficient synthesis of pyrrole-containing compounds. conicet.gov.ar The precise control over temperature, pressure, and reaction time afforded by flow systems can lead to higher yields and selectivities in reactions such as Friedel-Crafts acylation or metal-catalyzed cross-coupling of silylpyrroles. Furthermore, the development of automated platforms incorporating flow reactors could streamline the synthesis of diverse pyrrole libraries for applications in drug discovery and materials science. mpg.de

Exploration of New Catalytic Systems for Pyrrole Functionalization

While significant progress has been made in the functionalization of pyrroles, the development of new and more efficient catalytic systems remains a key objective. For this compound, research is expected to focus on catalysts that can selectively activate specific C-H bonds of the pyrrole ring.

Future advancements may include the design of novel transition metal catalysts, such as those based on ruthenium, for directed C-H functionalization. mdpi.com The silyl (B83357) group in this compound could potentially act as a directing group, guiding the catalyst to a specific position on the pyrrole ring and enabling the synthesis of previously inaccessible isomers. Additionally, the exploration of cooperative catalytic systems, where two or more catalysts work in concert to promote a transformation, could open up new avenues for the functionalization of silyl-protected pyrroles. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of the pyrrole ring make it an attractive building block for functional materials. This compound, as a readily functionalizable monomer, holds significant potential in this area.

Functional Polymers: The polymerization of appropriately substituted this compound derivatives could lead to the synthesis of novel conducting polymers and other functional materials. The silyl group can be leveraged to tune the solubility and processability of the resulting polymers, and its subsequent removal can provide access to materials with different properties.

Supramolecular Chemistry: The principles of molecular self-assembly are increasingly being used to construct complex and functional supramolecular structures. nih.govnih.govscitechdaily.com this compound, after suitable modification with recognition motifs, could serve as a building block for the construction of supramolecular polymers, gels, and other organized assemblies. The reversible nature of the silyl protecting group could also be exploited to trigger changes in the properties of these materials in response to external stimuli.

Bio-Inspired Synthesis and Chemoenzymatic Transformations Involving Pyrrole Scaffolds

Nature provides a rich source of inspiration for the development of new synthetic strategies. Bio-inspired synthesis and chemoenzymatic methods are gaining prominence as sustainable and highly selective approaches to the construction of complex molecules. nih.govbiorxiv.org

The application of these strategies to the synthesis and modification of pyrrole-containing compounds is an exciting area of future research. While direct chemoenzymatic transformations of this compound have yet to be extensively explored, the potential for using enzymes to catalyze reactions on pyrrole scaffolds is significant. frontiersin.org Future work may involve the use of engineered enzymes for the selective functionalization of the pyrrole ring or the development of chemoenzymatic cascades where a chemical step involving this compound is followed by one or more enzymatic transformations to build molecular complexity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of t-Butyldimethylsilylpyrrole to improve yields?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, using anhydrous solvents (e.g., THF or dichloromethane) and inert atmospheres (argon/nitrogen) minimizes hydrolysis of the silyl protecting group. Catalysts like palladium or copper complexes may enhance coupling efficiency in pyrrole functionalization. Purification via silica gel chromatography with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1 ratios) effectively isolates the product . Monitoring reaction progress with TLC or GC-MS ensures intermediate stability and completion .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the silyl group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and pyrrole ring protons (δ 6.5–7.5 ppm) .

- FT-IR : Peaks at ~1250 cm⁻¹ (Si-C stretching) and ~3100 cm⁻¹ (C-H aromatic) validate functional groups .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks ([M]⁺ or [M+H]⁺) confirm molecular weight, while fragmentation patterns identify structural motifs .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound’s moisture sensitivity necessitates storage under inert gas (e.g., in Schlenk flasks). Use gloveboxes for air-sensitive reactions. Safety protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Neutralize residues with aqueous ethanol before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How does the t-Butyldimethylsilyl (t-BDMS) group influence pyrrole reactivity in cross-coupling reactions?

- Methodological Answer : The t-BDMS group acts as a steric and electronic modulator. For instance, in Suzuki-Miyaura couplings, it stabilizes intermediates by reducing electron density on the pyrrole ring, enhancing regioselectivity. Comparative studies using unprotected pyrroles versus t-BDMS-protected analogues (via DFT calculations) reveal reduced side reactions (e.g., dimerization) due to steric shielding . Experimental validation involves kinetic monitoring with in-situ IR or NMR to track intermediate formation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variability in:

- Purity : Validate compound purity (>98%) via HPLC and elemental analysis .

- Assay Conditions : Standardize bioactivity tests (e.g., antifungal MIC assays) using CLSI guidelines. Control humidity and temperature to mimic physiological environments .

- Structure-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects with observed bioactivity .

Q. What experimental strategies assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Design a pH-dependent stability study:

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.

Monitor degradation via LC-MS at timed intervals.

Calculate half-life (t½) using first-order kinetics.

- Key Finding : The t-BDMS group is stable in neutral/basic conditions but hydrolyzes rapidly under acidic (pH <5) conditions, requiring protective strategies for drug delivery applications .

Q. How can computational modeling predict the electronic properties of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrrole ring.

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in photochemical or redox-driven reactions.

- Validation involves comparing computed NMR shifts with experimental data .

Data Contradiction and Experimental Design

Q. How to design experiments to address inconsistencies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Implement a factorial design of experiments (DoE) to isolate variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Variables : Yield, purity, reaction time.

- Statistical Analysis : Use ANOVA to identify significant factors. For example, higher temperatures (>80°C) may degrade sensitive intermediates, reducing yields .

Q. What analytical methods differentiate between isomeric byproducts in this compound synthesis?

- Methodological Answer : Combine:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns.

- 2D NMR (NOESY/ROESY) : Detects spatial proximity of protons in regioisomers.

- X-ray Crystallography : Definitive structural assignment for crystalline byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.